The Molecular and Analytical Landscape of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid
The Molecular and Analytical Landscape of 5,6-Dihydro-5-oxo-2-pyrazinecarboxylic Acid
A Technical Whitepaper on the Terminal Metabolite of Pyrazinamide
Executive Summary
5,6-Dihydro-5-oxo-2-pyrazinecarboxylic acid (CAS: 606489-07-0), more commonly referred to in clinical literature by its tautomeric name 5-hydroxypyrazine-2-carboxylic acid (5-OH-PA; CAS: 34604-60-9), is a critical small-molecule metabolite. In the realm of infectious disease pharmacology, it is recognized as the major, inactive terminal metabolite of the first-line anti-tuberculosis prodrug, Pyrazinamide (PZA).
For researchers and drug development professionals, tracking 5-OH-PA is not merely an exercise in mass balance; it is a vital pharmacokinetic biomarker. Its systemic accumulation is heavily implicated in PZA-induced hepatotoxicity, making the precise quantification of this compound essential for therapeutic drug monitoring (TDM) and the optimization of individualized dosing regimens[1].
Chemical Identity & Structural Biology
Understanding the physical chemistry of this compound is fundamental to developing robust extraction and detection methodologies.
-
Molecular Formula: C₅H₄N₂O₃
-
Molecular Weight: 140.10 g/mol
-
Keto-Enol Tautomerism: The pyrazine ring exhibits dynamic tautomerization. It shifts between the aromatic 5-hydroxy form (5-hydroxypyrazine-2-carboxylic acid) and the lactam-like oxo form (5,6-dihydro-5-oxo-2-pyrazinecarboxylic acid). In aqueous biological matrices (like plasma and urine), this duality dictates the molecule's high polarity, low pKa, and unique chromatographic retention behavior.
The Metabolic Cascade: Enzymatic Biotransformation
Pyrazinamide is a prodrug that undergoes extensive hepatic metabolism before renal elimination. The biotransformation to 5-OH-PA is driven by two primary enzymatic pathways:
-
The Deamidase Pathway (Primary): PZA is initially deaminated by microsomal deamidase (or mycobacterial pncA) into Pyrazinoic Acid (POA), the active sterilizing moiety[1]. POA is subsequently oxidized by hepatic Xanthine Oxidase (XO) to form the terminal 5-OH-PA[2].
-
The Direct Oxidation Pathway (Secondary): PZA can be directly oxidized by XO to 5-hydroxypyrazinamide (5-OH-PZA), which is then deaminated to yield 5-OH-PA[3].
Metabolic cascade of Pyrazinamide to 5-OH-PA via deamidase and Xanthine Oxidase pathways.
Clinical Pharmacokinetics & Hepatotoxicity
The quantification of 5-OH-PA provides a direct window into a patient's drug-metabolizing capacity.
-
Hepatotoxicity: High systemic levels of 5-OH-PA are responsible for dose-dependent hepatocellular damage[1]. Monitoring this metabolite allows clinicians to preemptively adjust doses before severe liver injury occurs.
-
Dosing Optimization: Variability in PZA metabolism is influenced by sex, weight bands, and co-infections (e.g., HIV)[2]. Patients with high serum creatinine exhibit altered oral clearance of pyrazinoic acid, risking the toxic accumulation of 5-OH-PA[2].
-
Dietary Confounders: Interestingly, 5-OH-PA is also a known urinary metabolite of alkylpyrazines (such as 2-methylpyrazine) found in roasted coffee[4]. Clinical bioanalysis must account for dietary intake to avoid false baselines.
Table 1: Pharmacokinetic & Clinical Parameters
| Parameter | Value / Description | Clinical Implication |
| Primary Source | Pyrazinamide (PZA) metabolism | Biomarker for PZA clearance and XO activity[2]. |
| Elimination Route | Renal (Glomerular filtration) | Requires dose reduction in renal impairment[3]. |
| Toxicity Correlation | Dose-dependent Hepatotoxicity | High levels trigger pyrazinamide-induced liver damage[1]. |
| Dietary Source | Coffee alkylpyrazines | Confounding variable in baseline urinalysis[4]. |
Analytical Methodology: LC-MS/MS Protocol
To achieve the sensitivity required for pharmacokinetic modeling, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard, vastly outperforming traditional HPLC-UV methods[5].
Self-Validating System Design: To ensure absolute trustworthiness, this protocol mandates the use of a stable isotope-labeled internal standard (e.g., 5-OH-PA-¹³C₃). Spiking this into the raw matrix guarantees that any extraction losses or MS ion-suppression effects are mathematically normalized, rendering the assay self-validating.
Step-by-Step Experimental Workflow
-
Sample Preparation (Protein Precipitation):
-
Action: Add 3 volumes of cold Acetonitrile (containing the internal standard) to 1 volume of human plasma or urine.
-
Causality: Acetonitrile rapidly denatures matrix proteins to prevent column clogging. Crucially, its dielectric constant ensures that the highly polar 5-OH-PA remains completely dissolved in the supernatant[5].
-
-
Centrifugation:
-
Action: Centrifuge at 14,000g for 10 minutes at 4°C.
-
Causality: The high g-force ensures a tightly packed protein pellet. The 4°C temperature prevents the thermal degradation of unstable intermediate metabolites during the mechanical stress of centrifugation.
-
-
UHPLC Separation:
-
Action: Inject the supernatant onto a reverse-phase C18 column using an aqueous-to-organic gradient.
-
Causality: Because 5-OH-PA is highly polar, starting with a highly aqueous mobile phase (e.g., 0.1% formic acid in water) ensures proper retention on the C18 phase. The subsequent organic ramp efficiently elutes the compound while washing away hydrophobic lipid interferences.
-
-
ESI-MS/MS Detection:
-
Action: Utilize Electrospray Ionization (ESI) in Negative Ion Mode, utilizing Multiple Reaction Monitoring (MRM).
-
Causality: The carboxylic acid moiety of 5-OH-PA readily donates a proton to form a stable [M-H]⁻ precursor ion. MRM isolates this specific mass transition, effectively eliminating background noise from isobaric plasma components[5].
-
Standardized LC-MS/MS analytical workflow for quantifying 5-OH-PA in biological matrices.
Table 2: LC-MS/MS Validation Metrics for 5-OH-PA[6]
| Analytical Parameter | LC-MS/MS Performance |
| Linearity Range | 0.002 - 0.600 µg/mL |
| Lower Limit of Quant. (LLOQ) | 0.002 µg/mL |
| Intra-batch Precision (CV) | 1.10 - 4.57% |
| Mean Extraction Recovery | 80.8% |
